Technical Guide: 1-(2,6-Difluorophenyl)piperazine (CAS 255893-56-2)
Technical Guide: 1-(2,6-Difluorophenyl)piperazine (CAS 255893-56-2)
Executive Summary
1-(2,6-Difluorophenyl)piperazine (CAS 255893-56-2) is a specialized heterocyclic building block belonging to the phenylpiperazine class. Distinguished by its 2,6-difluoro substitution pattern, this scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for serotoninergic (5-HT) and dopaminergic (DA) receptors. Its unique steric and electronic profile—characterized by the electron-withdrawing fluorine atoms and the restricted rotation of the phenyl-nitrogen bond—makes it a valuable tool for tuning the metabolic stability and receptor selectivity of CNS-active drugs.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, mechanistic applications in drug discovery, and rigorous quality control standards.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The 2,6-difluoro substitution creates a "ortho-effect," sterically shielding the aniline nitrogen and altering the basicity of the piperazine ring compared to unsubstituted analogs.
Table 1: Core Technical Specifications
| Property | Data | Note |
| Chemical Name | 1-(2,6-Difluorophenyl)piperazine | |
| CAS Number | 255893-56-2 | |
| Molecular Formula | C₁₀H₁₂F₂N₂ | |
| Molecular Weight | 198.21 g/mol | |
| Physical State | Pale yellow solid or viscous oil | Dependent on purity/crystallinity |
| Boiling Point | ~299°C (Predicted) | At 760 mmHg |
| Density | 1.19 ± 0.06 g/cm³ (Predicted) | |
| pKa (Conjugate Acid) | ~8.5–9.0 (Piperazine N4) | Estimated based on analogs |
| LogP | ~1.6 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water (neutral form) |
Part 2: Strategic Synthesis Protocol
Method: Cyclization of 2,6-Difluoroaniline with Bis(2-chloroethyl)amine
This route is preferred for its scalability and cost-effectiveness compared to Palladium-catalyzed Buchwald-Hartwig couplings. It relies on a double nucleophilic substitution mechanism.
Reaction Logic & Causality
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Solvent Choice (Chlorobenzene or Diglyme): High-boiling non-protic solvents are required to reach the activation energy for the SN2 displacement of the secondary chlorides.
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Base (K₂CO₃ or DIPEA): Essential to neutralize the HCl generated during the reaction and maintain the nucleophilicity of the aniline nitrogen.
-
Catalyst (KI): Potassium iodide acts as a Finkelstein catalyst, converting the alkyl chlorides to more reactive alkyl iodides in situ, significantly accelerating the rate-determining step.
Step-by-Step Protocol
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Preparation : In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2,6-difluoroaniline (10.0 g, 77.5 mmol) and bis(2-chloroethyl)amine hydrochloride (13.8 g, 77.5 mmol).
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Solvent & Base : Add Chlorobenzene (150 mL) followed by Diisopropylethylamine (DIPEA) (30 mL, ~2.2 eq). Note: Anhydrous K₂CO₃ (3 eq) can be used as a heterogeneous alternative.
-
Activation : Add Potassium Iodide (KI) (1.3 g, 10 mol%) to catalyze the alkylation.
-
Reflux : Heat the mixture to reflux (~132°C) under an inert nitrogen atmosphere. Maintain reflux for 24–48 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated salts (ammonium salts) and wash the cake with chlorobenzene.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification :
-
Dissolve the residue in 1N HCl (aq) and wash with Ethyl Acetate (to remove unreacted aniline and non-basic impurities).
-
Basify the aqueous layer to pH >12 using 4N NaOH.
-
Extract the product with Dichloromethane (3 x 50 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Optional: Recrystallize the hydrochloride salt from Ethanol/Ether for high purity.
-
Figure 1: Synthetic pathway via double nucleophilic substitution.
Part 3: Mechanistic Pharmacology & Applications
The "Privileged Scaffold" Status
The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity. The 2,6-difluoro modification specifically impacts:
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Conformational Restriction: The fluorine atoms at the 2 and 6 positions create steric clash with the piperazine ring protons, forcing the phenyl ring to adopt a perpendicular conformation relative to the piperazine nitrogen lone pair. This conformation is often critical for 5-HT1A and 5-HT7 receptor selectivity.
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Metabolic Stability: Fluorination blocks the metabolically labile ortho-positions, preventing hydroxylation by Cytochrome P450 enzymes and extending the compound's half-life.
Receptor Interaction Model
In serotoninergic GPCRs (e.g., 5-HT1A), the protonated N4-nitrogen of the piperazine forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor's transmembrane domain. The 2,6-difluorophenyl group occupies a hydrophobic pocket, engaging in
Figure 2: Pharmacophore interaction model for 5-HT receptor binding.
Part 4: Quality Control & Analytical Standards
Nuclear Magnetic Resonance (NMR)
Due to the symmetry of the 2,6-difluorophenyl group, the NMR spectrum is distinctively simple.
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¹H NMR (400 MHz, CDCl₃):
- 6.8–7.0 ppm (m, 3H): Aromatic protons. The H-4 proton appears as a multiplet, while H-3 and H-5 are equivalent.
- 3.1–3.2 ppm (t, 4H): Piperazine protons adjacent to the aniline nitrogen (N1). Often broadened due to rotation.
- 3.0–3.1 ppm (t, 4H): Piperazine protons adjacent to the secondary amine (N4).
- 1.8 ppm (s, 1H): NH proton (exchangeable).
-
¹⁹F NMR:
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Single singlet or triplet signal around -120 to -125 ppm, confirming the equivalent fluorine atoms.
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HPLC Purity Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 254 nm (aromatic absorption).
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Irritation: Category 2A (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhaling vapors or dust.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates; keep tightly sealed.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand). Neutralize with dilute weak acid (acetic acid) if necessary before disposal.
References
-
Synthesis of Piperazines: Organic Chemistry Portal. "Synthesis of piperazines." Available at: [Link]
- Pharmacological Relevance: Lopez-Rodriguez, M. L., et al. "Design and Synthesis of New Piperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry.
-
Safety Data: PubChem. "1-(2,4-Difluorophenyl)piperazine Compound Summary (Analog Reference)." Available at: [Link]
-
General Properties: NIST Chemistry WebBook. "Piperazine."[1][2][3][4][5][6][7][8][9][10] Available at: [Link]
Sources
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- 2. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Piperazine [webbook.nist.gov]
- 8. Piperazine synthesis [organic-chemistry.org]
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